Methyl 4-[(2-chloro-4-fluorophenyl)methoxy]quinoline-2-carboxylate
Description
Methyl 4-[(2-chloro-4-fluorophenyl)methoxy]quinoline-2-carboxylate is a synthetic quinoline derivative featuring a 2-chloro-4-fluorophenyl methoxy substituent at the 4-position and a methyl ester at the 2-position of the quinoline core. Quinolines are privileged scaffolds in medicinal chemistry due to their broad biological activities, including antimalarial, anticancer, and anti-tuberculosis properties . The introduction of halogenated aryl groups (e.g., 2-chloro-4-fluorophenyl) enhances lipophilicity and target binding affinity, while the ester moiety improves metabolic stability compared to carboxylic acids .
Properties
IUPAC Name |
methyl 4-[(2-chloro-4-fluorophenyl)methoxy]quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFNO3/c1-23-18(22)16-9-17(13-4-2-3-5-15(13)21-16)24-10-11-6-7-12(20)8-14(11)19/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKDCFLKUUYBOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C(=C1)OCC3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that quinoline derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors.
Mode of Action
The mode of action of “Methyl 4-[(2-chloro-4-fluorophenyl)methoxy]quinoline-2-carboxylate” involves a series of chemical reactions. The Suzuki–Miyaura (SM) coupling reaction is a key process, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.
Biochemical Pathways
It’s known that quinoline derivatives can affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc.
Pharmacokinetics
It’s known that the success of the suzuki–miyaura (sm) coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent.
Biological Activity
Methyl 4-[(2-chloro-4-fluorophenyl)methoxy]quinoline-2-carboxylate (CAS Number: 1359391-89-1) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article delves into its biological activity, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 345.7 g/mol. The compound features a quinoline core substituted with a methoxy group and a chlorofluorophenyl moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₃ClFNO₃ |
| Molecular Weight | 345.7 g/mol |
| CAS Number | 1359391-89-1 |
The compound's mechanism of action primarily involves inhibition of specific kinases implicated in cancer progression. Research indicates that derivatives of quinoline can act as inhibitors of the c-Met kinase, which is often overexpressed in various cancers, contributing to tumor growth and metastasis .
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including H460 (lung cancer), HT-29 (colon cancer), and MDA-MB-231 (breast cancer) cells. For instance, compounds structurally related to this quinoline derivative showed IC50 values ranging from 0.14 μM to 0.42 μM against these cell lines, indicating potent antitumor activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Quinoline Core : The quinoline scaffold is known for its diverse biological activities, including antitumor effects.
- Substituents : The presence of the chlorofluorophenyl group enhances lipophilicity and may improve binding affinity to target kinases .
- Methoxy Group : This functional group can influence the compound's solubility and bioavailability.
Case Studies and Research Findings
- In Vitro Studies : A study evaluating various quinoline derivatives found that those similar to this compound exhibited selective inhibition against c-Met kinase with promising anticancer activities .
- Docking Studies : Computational docking studies have shown that this compound interacts favorably with the c-Met binding site, suggesting a potential for development as a targeted therapy .
- Comparative Analysis : In comparison with other known quinoline derivatives, this compound demonstrated superior potency against specific cancer cell lines, highlighting its potential as a lead candidate for further development in oncology .
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Table 1: Structural Features of Selected Quinoline Derivatives
*Target compound: Methyl 4-[(2-chloro-4-fluorophenyl)methoxy]quinoline-2-carboxylate; †Calculated based on molecular formula.
Key Observations :
- Dihedral Angles: The dihedral angle between the quinoline core and aryl substituent influences molecular planarity and binding to flat biological targets (e.g., DNA or enzyme active sites). The target compound’s 2-chloro-4-fluorophenyl group may adopt a dihedral angle closer to 68–88°, similar to analogs in Table 1, optimizing π-π interactions .
- Crystal Packing : Fluorine’s small size and high electronegativity may lead to unique C–H···F interactions, while chlorine contributes to tighter π-π stacking (centroid distances ~3.5–4.0 Å) .
Key Observations :
- The target compound’s synthesis likely follows a two-step route: (1) coupling of 4-hydroxyquinoline-2-carboxylate with 2-chloro-4-fluorobenzyl bromide via a Mitsunobu or Ullmann reaction, and (2) esterification using methyl iodide .
- Phosphorus oxychloride (PCl₃) is a common reagent for esterification in quinolines, though palladium-catalyzed cross-coupling offers regioselectivity for aryl substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
